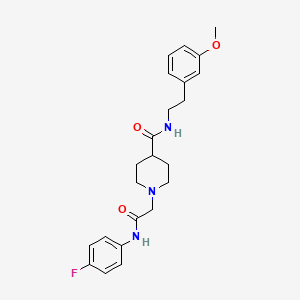

1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-N-(3-methoxyphenethyl)piperidine-4-carboxamide

Description

This compound features a piperidine-4-carboxamide core substituted with two key moieties:

- A 2-((4-fluorophenyl)amino)-2-oxoethyl group attached to the piperidine nitrogen.

- An N-(3-methoxyphenethyl) group on the carboxamide nitrogen.

This structural framework is common in ligands targeting ion channels or G protein-coupled receptors, as seen in related antihypertensive agents .

Propriétés

IUPAC Name |

1-[2-(4-fluoroanilino)-2-oxoethyl]-N-[2-(3-methoxyphenyl)ethyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28FN3O3/c1-30-21-4-2-3-17(15-21)9-12-25-23(29)18-10-13-27(14-11-18)16-22(28)26-20-7-5-19(24)6-8-20/h2-8,15,18H,9-14,16H2,1H3,(H,25,29)(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDZHQKATGIGOGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCNC(=O)C2CCN(CC2)CC(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

The primary target of this compound is B-cell lymphoma 6 protein (BCL6) . BCL6 is a transcriptional repressor that plays a crucial role in the proliferation of cancer cells, particularly in diffuse large B-cell lymphoma (DLBCL). It suppresses the expression of genes involved in cell apoptosis, thereby maintaining the proliferative state of cancer cells.

Mode of Action

The compound operates based on the mechanism of induced proximity . It is a bifunctional molecule designed to connect BCL6 with a transcriptional activator. One end of the molecule binds to BCL6, while the other end binds to the transcriptional activator BRD4. This forms a complex with BCL6 and BRD4, where the presence of BRD4 strongly activates the genes that were originally silenced by BCL6, including those involved in the apoptosis pathway.

Biochemical Pathways

The compound affects the apoptosis pathway . By forming a complex with BCL6 and BRD4, it reactivates the genes involved in apoptosis that were previously silenced by BCL6. This leads to the activation of the apoptosis pathway, resulting in the death of cancer cells.

Pharmacokinetics

The compound’s ability to induce proximity between BCL6 and BRD4 could potentially enhance its bioavailability, especially in the treatment of large tumors with poor vascularization.

Result of Action

The compound effectively kills DLBCL cells expressing BCL6 in vitro, including those resistant to chemotherapy and those with TP53 mutations. It upregulates the expression of hundreds of genes, many of which are known targets of BCL6. In addition to promoting apoptosis, the compound also downregulates the expression of the well-known oncogene MYC.

Action Environment

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

The following table summarizes key structural differences, physicochemical properties, and biological activities of the target compound and its analogs:

Key Findings from Structure-Activity Relationship (SAR) Studies

- Substituent Position Matters : In the target compound (), the 3-methoxyphenethyl group at the carboxamide nitrogen contributes to T-type Ca²⁺ channel selectivity. Replacing this with a pyridinyl group () or trifluoromethylphenyl () may alter receptor specificity or pharmacokinetics .

- Fluorine Impact: The 4-fluorophenyl moiety in the target compound enhances binding affinity compared to non-halogenated analogs, as fluorine’s electronegativity stabilizes receptor interactions .

- Ring Flexibility : Piperidine-based analogs (e.g., ) exhibit better conformational stability than pyrrolidine derivatives (), which may influence duration of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.